molecular formula C10H12N2O B11914876 (7-Amino-1-methyl-1H-indol-3-yl)methanol

(7-Amino-1-methyl-1H-indol-3-yl)methanol

Cat. No.: B11914876
M. Wt: 176.21 g/mol
InChI Key: SQCGPTAWMDJXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Amino-1-methyl-1H-indol-3-yl)methanol is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural and synthetic compounds with applications in medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (7-Amino-1-methyl-1H-indol-3-yl)methanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction conditions are usually refluxed to ensure complete conversion.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(7-Amino-1-methyl-1H-indol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group yields an aldehyde or ketone, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

(7-Amino-1-methyl-1H-indol-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Amino-1-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Amino-1-methyl-1H-indol-3-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(7-amino-1-methylindol-3-yl)methanol

InChI

InChI=1S/C10H12N2O/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-5,13H,6,11H2,1H3

InChI Key

SQCGPTAWMDJXHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.